

Phenylhydrazine: A Comprehensive Technical Guide on its Chemical Properties and Structure

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Compound of Interest

Compound Name: Phenylhydrazine

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Introduction

Phenylhydrazine ($C_6H_5NHNH_2$) is an organic compound that holds significant importance in synthetic organic chemistry and various industrial applications. First synthesized by Hermann Emil Fischer in 1875, it has since become an indispensable reagent in the synthesis of a wide array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis.^{[1][2]} Its utility also extends to the characterization of carbonyl compounds and the synthesis of various dyes and pharmaceuticals. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and key reactions of **phenylhydrazine**, tailored for professionals in research and drug development.

Chemical Structure and Properties

Phenylhydrazine consists of a phenyl group attached to a hydrazine moiety.^[3] This structure imparts both nucleophilic and reducing properties to the molecule, making it a versatile reagent in organic synthesis.

Structure

The chemical structure of **phenylhydrazine** is depicted below:

Caption: Chemical structure of **Phenylhydrazine**.

Physical and Chemical Properties

Phenylhydrazine is a pale yellow crystalline solid or oily liquid that tends to darken to a reddish-brown color upon exposure to air and light.[3] It possesses a faint aromatic odor. The key quantitative properties of **phenylhydrazine** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **Phenylhydrazine**

Property	Value
Molecular Formula	C ₆ H ₈ N ₂
Molecular Weight	108.14 g/mol
Appearance	Pale yellow crystals or oily liquid
Odor	Faint, aromatic
Melting Point	19.5 °C (67.1 °F; 292.6 K)
Boiling Point	243.5 °C (470.3 °F; 516.6 K) with decomposition
Density	1.0978 g/cm ³
Vapor Pressure	<0.1 mmHg at 20 °C
Flash Point	89 °C (192 °F) (closed cup)
Autoignition Temperature	174 °C (345 °F)

Table 2: Solubility and Partition Coefficient of **Phenylhydrazine**

Property	Value
Solubility in Water	Sparingly soluble
Solubility in Organic Solvents	Miscible with ethanol, diethyl ether, chloroform, and benzene
logP (Octanol-Water Partition Coefficient)	1.25

Table 3: Acid-Base Properties of **Phenylhydrazine**

Property	Value
pKa	5.21 (for the phenylhydrazinium ion)

Spectroscopic Data

The structural features of **phenylhydrazine** can be elucidated through various spectroscopic techniques.

Table 4: Key Spectroscopic Data for **Phenylhydrazine**

Spectroscopic Technique	Key Features and Wavelengths/Frequencies
UV-Vis Spectroscopy	λ_{max} at approximately 240 nm and 280 nm in methanol.[4][5]
Infrared (IR) Spectroscopy	Broad absorption peak around 3332 cm^{-1} (N-H stretching).[6]
^1H NMR Spectroscopy	Signals corresponding to aromatic protons and N-H protons.
^{13}C NMR Spectroscopy	Signals corresponding to the carbon atoms of the phenyl ring.

Experimental Protocols

Synthesis of Phenylhydrazine Hydrochloride

A common laboratory method for the synthesis of **phenylhydrazine** involves the reduction of a benzenediazonium salt, which is prepared from aniline. The resulting **phenylhydrazine** is often isolated as its hydrochloride salt due to its greater stability.

Materials:

- Aniline

- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Tin(II) Chloride Dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Deionized Water
- Ice

Procedure:

- In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the benzenediazonium chloride solution.
- In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it in an ice bath.
- Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate of **phenylhydrazine** hydrochloride will form.
- Allow the reaction mixture to stand for a period to ensure complete precipitation.
- Collect the **phenylhydrazine** hydrochloride precipitate by vacuum filtration.
- Wash the precipitate with a small amount of cold water, followed by a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
- Dry the purified **phenylhydrazine** hydrochloride crystals.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

- Sample Preparation: For solid **phenylhydrazine**, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two KBr plates. For liquid **phenylhydrazine**, a thin film can be prepared between two KBr plates.[\[7\]](#)
- Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of **phenylhydrazine** (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.[\[8\]](#)
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.

UV-Visible (UV-Vis) Spectroscopy:

- Sample Preparation: Prepare a dilute solution of **phenylhydrazine** in a UV-transparent solvent, such as methanol or ethanol.[\[4\]](#)[\[5\]](#) The concentration should be adjusted to obtain an absorbance reading within the linear range of the spectrophotometer (typically below 1.5).
- Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.[\[9\]](#)

Quantitative Analysis by Titration

The purity of **phenylhydrazine** can be determined by titration with a standard solution of an oxidizing agent, such as potassium iodate (KIO_3), in an acidic medium.

Materials:

- **Phenylhydrazine** sample
- Standardized Potassium Iodate (KIO_3) solution (e.g., 0.1 M)
- Concentrated Hydrochloric Acid (HCl)
- Chloroform or Carbon Tetrachloride (as an indicator)

- Deionized Water

Procedure:

- Accurately weigh a sample of **phenylhydrazine** and dissolve it in a known volume of deionized water.
- Take an aliquot of this solution and add a sufficient amount of concentrated hydrochloric acid to make the solution strongly acidic.
- Add a small amount of an immiscible organic solvent like chloroform or carbon tetrachloride.
- Titrate the solution with the standardized potassium iodate solution with vigorous shaking. The iodine monochloride formed in the reaction is extracted into the organic layer, imparting a violet color.
- The endpoint is reached when the violet color in the organic layer disappears.[\[10\]](#)[\[11\]](#)

Key Reactions and Mechanisms

Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the preparation of indoles from **phenylhydrazines** and carbonyl compounds (aldehydes or ketones) in the presence of an acid catalyst.[\[1\]](#)[\[2\]](#)[\[12\]](#)[\[13\]](#)

Reaction Scheme: **Phenylhydrazine** + Aldehyde/Ketone $\xrightarrow{\text{(Acid Catalyst)}}$ Indole + Ammonia + Water

The mechanism involves several key steps:

- Formation of Phenylhydrazone: **Phenylhydrazine** reacts with the carbonyl compound to form a phenylhydrazone.[\[1\]](#)[\[12\]](#)[\[13\]](#)
- Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.[\[1\]](#)[\[12\]](#)

- [1][1]-Sigmatropic Rearrangement: An acid-catalyzed[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.[1][2][12]
- Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.[1][12][13]



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Caption: Mechanism of the Fischer Indole Synthesis.

Conclusion

Phenylhydrazine remains a vital compound in the arsenal of synthetic chemists, particularly for the construction of indole-based structures prevalent in pharmaceuticals and natural products. A thorough understanding of its chemical properties, structure, and reactivity is crucial for its effective and safe utilization in research and development. This guide has provided a detailed overview of these aspects, including practical experimental protocols and a mechanistic illustration of its most famous application, the Fischer indole synthesis, to serve as a valuable resource for scientists and professionals in the field.

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